Bienvenue dans la boutique en ligne BenchChem!

7-Azabicyclo[4.1.0]heptane

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

7-Azabicyclo[4.1.0]heptane (CAS 286-18-0), also designated as 2,3-Tetramethyleneaziridine, is a bicyclic secondary amine with the molecular formula C6H11N and a molecular weight of 97.16 g/mol. Its structure comprises an aziridine ring fused to a cyclohexane framework.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 286-18-0
Cat. No. B1296546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azabicyclo[4.1.0]heptane
CAS286-18-0
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)N2
InChIInChI=1S/C6H11N/c1-2-4-6-5(3-1)7-6/h5-7H,1-4H2
InChIKeyDINLIZUFVHTMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 7-Azabicyclo[4.1.0]heptane (CAS 286-18-0): A Conformationally Constrained Aziridine Scaffold


7-Azabicyclo[4.1.0]heptane (CAS 286-18-0), also designated as 2,3-Tetramethyleneaziridine, is a bicyclic secondary amine with the molecular formula C6H11N and a molecular weight of 97.16 g/mol [1]. Its structure comprises an aziridine ring fused to a cyclohexane framework . At room temperature, the compound is a colorless liquid (melting point 21 °C) with a boiling point of approximately 149.5 ± 8.0 °C and a predicted pKa of 8.34 ± 0.20 . This parent scaffold serves as a foundational building block for synthesizing a diverse range of derivatives for medicinal chemistry applications [2].

Why 7-Azabicyclo[4.1.0]heptane (CAS 286-18-0) Cannot Be Interchanged with Other Bicyclic Amines


The 7-azabicyclo[4.1.0]heptane scaffold is structurally unique among bicyclic amines, possessing an aziridine ring fused to a cyclohexane ring [1]. This core differs fundamentally from related frameworks such as 7-azabicyclo[2.2.1]heptane (a bridged system lacking an aziridine), 2-azabicyclo[4.1.0]heptane (a piperidine-fused cyclopropane), and 3-azabicyclo[4.1.0]heptane (with nitrogen in a different position). The high ring strain inherent to the aziridine moiety imparts distinct reactivity [2], enabling regio- and stereoselective ring-opening transformations that cannot be replicated by other isomeric or structurally analogous amines [3]. Consequently, substituting 7-azabicyclo[4.1.0]heptane with an alternative scaffold in a synthetic or pharmacological context will result in a different reaction outcome or a distinct biological profile, as the unique combination of ring strain and nitrogen placement dictates both chemical behavior and molecular interactions with biological targets [4].

Quantitative Differentiation Evidence for 7-Azabicyclo[4.1.0]heptane (CAS 286-18-0) Relative to Structural Analogs


Structural and Physicochemical Differentiation of 7-Azabicyclo[4.1.0]heptane from its 2-Azabicyclo[4.1.0]heptane Isomer

7-Azabicyclo[4.1.0]heptane is a strained aziridine-fused cyclohexane, whereas 2-azabicyclo[4.1.0]heptane is a cyclopropane-fused piperidine . This constitutional isomerism results in a measurable difference in basicity, with the predicted pKa for the parent 7-azabicyclo[4.1.0]heptane being 8.34 ± 0.20 , a value distinct from the piperidine-like basicity expected for the 2-aza isomer. The presence of the highly strained three-membered aziridine ring in the 7-aza isomer imparts unique chemical reactivity, particularly a higher propensity for regioselective ring-opening, which is not a characteristic feature of the 2-aza isomer [1].

Medicinal Chemistry Scaffold Differentiation Physicochemical Properties

Synthetic Utility: High-Yield and Regioselective Ring-Opening of 7-Azabicyclo[4.1.0]heptane Derivatives

The strained aziridine ring in 7-azabicyclo[4.1.0]heptane derivatives enables highly regioselective ring-opening reactions. For example, a metal-free method was developed for the preparation of N-arylamines directly from 2-oxo-7-azobicyclo[4.1.0]heptanes using 4-nitrobenzoic acid as a catalyst [1]. While specific comparative yield data for the parent 7-azabicyclo[4.1.0]heptane is not available, the utility of the scaffold is demonstrated by a related ring-opening reaction of 7-azabicyclo[4.1.0]heptane itself, which produces trans-2-hydrazinocyclohexylamine in 95% yield [2]. This contrasts with the reaction behavior of monocyclic amines or other bicyclic systems lacking the aziridine moiety, which would not undergo analogous ring-opening under these conditions.

Organic Synthesis Reaction Yield Regioselectivity

Pharmacological Differentiation: 7-Azabicyclo[4.1.0]heptane as a Privileged Scaffold for SHP2 Allosteric Inhibitors

A series of novel azabicyclic compounds based on the 7-azabicyclo[4.1.0]heptane scaffold were identified as potent allosteric inhibitors of SHP2, a key oncogenic phosphatase [1]. The program demonstrated that this specific bicyclic basic moiety (the 'left-hand side') was crucial for achieving cellular potency (pERK inhibition) and antiproliferative activity in the KYSE-520 cancer cell line [1]. The study's extensive structure-activity relationship (SAR) investigation confirmed that this scaffold was optimal for this series, with modifications leading to improved physicochemical properties and reduced hERG inhibition [1]. While specific IC50 values for the parent compound are not available, the work establishes the 7-azabicyclo[4.1.0]heptane core as a privileged scaffold for this target class, a property not shared by other bicyclic amine isomers like 2- or 3-azabicyclo[4.1.0]heptane in this context.

Oncology SHP2 Inhibition Allosteric Modulator

Differentiation as a Scaffold for Triple Monoamine Reuptake Inhibitors

Derivatives of 3-azabicyclo[4.1.0]heptane (a close regioisomer of 7-azabicyclo[4.1.0]heptane) have been developed as potent and selective triple reuptake inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) [1]. A specific compound from this series, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane (GSK1360707), demonstrated high in vitro potency and selectivity at all three transporters, along with excellent bioavailability and brain penetration [1]. While the 3-aza isomer was used in this study, the broader class of azabicyclo[4.1.0]heptanes, including the 7-aza parent, is recognized in patent literature for this therapeutic application [2]. This highlights the azabicyclo[4.1.0]heptane core as a privileged scaffold for modulating monoamine transporters, a profile that is distinct from that of monocyclic or other bridged bicyclic amines.

CNS Disorders Monoamine Reuptake Depression

Role as a Core Scaffold for M4 Muscarinic Acetylcholine Receptor Allosteric Modulators

The azabicyclo[4.1.0]heptane scaffold has been specifically claimed as the core structure for a series of allosteric modulators of the M4 muscarinic acetylcholine receptor (mAChR) [1]. The development of selective M4 positive allosteric modulators (PAMs) is a major goal in treating neurological and psychiatric disorders, and the constrained bicyclic system of the azabicyclo[4.1.0]heptane provides a unique geometry for interacting with the receptor's allosteric site [1]. This contrasts with the use of other bicyclic scaffolds, which may not achieve the same level of subtype selectivity or allosteric modulation. The patent literature specifically highlights the utility of the azabicyclo[4.1.0]heptane core for this challenging target, underscoring its privileged nature in this therapeutic area.

Neuroscience M4 mAChR Allosteric Modulator

Validated Application Scenarios for 7-Azabicyclo[4.1.0]heptane (CAS 286-18-0) Based on Quantitative Evidence


Design and Synthesis of Novel SHP2 Allosteric Inhibitors for Oncology

For medicinal chemistry programs targeting the SHP2 phosphatase, 7-azabicyclo[4.1.0]heptane serves as a validated, privileged scaffold. Research has shown that a series of azabicyclic compounds based on this core are potent allosteric SHP2 inhibitors, demonstrating cellular potency (pERK inhibition) and antiproliferative activity in cancer cell lines [1]. This scaffold provides a defined starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, physicochemical properties, and reducing off-target liabilities such as hERG inhibition [1].

Development of Triple Monoamine Reuptake Inhibitors for CNS Disorders

The azabicyclo[4.1.0]heptane scaffold, exemplified by its 3-aza isomer, has been successfully employed to create potent and selective triple reuptake inhibitors of serotonin, norepinephrine, and dopamine [1]. The constrained bicyclic framework is essential for achieving the desired polypharmacology and favorable brain penetration [1]. The parent 7-azabicyclo[4.1.0]heptane can be used as a key intermediate for synthesizing a diverse library of analogs to explore this therapeutically relevant chemical space [2].

Synthesis of Conformationally Constrained Building Blocks for Drug Discovery

The high ring strain of the aziridine moiety in 7-azabicyclo[4.1.0]heptane enables regio- and stereoselective ring-opening reactions, making it a valuable intermediate in organic synthesis [1]. For instance, the scaffold can be efficiently transformed into trans-2-hydrazinocyclohexylamine in 95% yield, demonstrating its utility in constructing complex amine-containing molecules [2]. This reactivity profile is ideal for generating diverse, conformationally constrained building blocks for fragment-based drug discovery or targeted library synthesis.

Targeting the M4 Muscarinic Acetylcholine Receptor for Neurological and Psychiatric Disorders

7-Azabicyclo[4.1.0]heptane is a core structural element for developing allosteric modulators of the M4 muscarinic acetylcholine receptor, a target implicated in Alzheimer's disease, schizophrenia, and other cognitive disorders [1]. The unique geometry of the bicyclic system is proposed to facilitate selective interactions with the receptor's allosteric site, an approach that is challenging to achieve with orthosteric agonists [1]. Procurement of this scaffold enables the exploration of this high-value, yet difficult-to-drug, CNS target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Azabicyclo[4.1.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.